Cas no 944718-31-4 (5-bromo-1-methyl-1H-1,2,3-benzotriazole)

5-bromo-1-methyl-1H-1,2,3-benzotriazole structure
944718-31-4 structure
Nom du produit:5-bromo-1-methyl-1H-1,2,3-benzotriazole
Numéro CAS:944718-31-4
Le MF:C7H6BrN3
Mégawatts:212.046639919281
MDL:MFCD19288764
CID:3162053
PubChem ID:57642578

5-bromo-1-methyl-1H-1,2,3-benzotriazole Propriétés chimiques et physiques

Nom et identifiant

    • 5-bromo-1-methylbenzotriazole
    • 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
    • 5-bromo-1-methyl-1H-1,2,3-benzotriazole
    • AS06400
    • CM10633
    • AK151549
    • 5-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE
    • Z1966565729
    • 5-Bromo-1-methyl-1H-benzotriazole (ACI)
    • MDL: MFCD19288764
    • Piscine à noyau: 1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3
    • La clé Inchi: PPUYITCIMJVKFE-UHFFFAOYSA-N
    • Sourire: BrC1C=C2N=NN(C2=CC=1)C

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 0
  • Complexité: 153
  • Surface topologique des pôles: 30.7
  • Le xlogp3: 1.8

Propriétés expérimentales

  • Dense: 1.76±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilité: Très légèrement soluble (0,85 G / l) (25 ºC),

5-bromo-1-methyl-1H-1,2,3-benzotriazole PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL0137-1G
5-bromo-1-methyl-1H-1,2,3-benzotriazole
944718-31-4 97%
1g
¥ 858.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL0137-25G
5-bromo-1-methyl-1H-1,2,3-benzotriazole
944718-31-4 97%
25g
¥ 9,471.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL0137-5G
5-bromo-1-methyl-1H-1,2,3-benzotriazole
944718-31-4 97%
5g
¥ 2,574.00 2023-04-12
Enamine
EN300-193546-0.1g
5-bromo-1-methyl-1H-1,2,3-benzotriazole
944718-31-4 95%
0.1g
$143.0 2023-09-17
Alichem
A019092748-1g
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
944718-31-4 97%
1g
$509.60 2023-08-31
Chemenu
CM158928-1g
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
944718-31-4 97%
1g
$287 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OM583-200mg
5-bromo-1-methyl-1H-1,2,3-benzotriazole
944718-31-4 97%
200mg
1121.0CNY 2021-07-10
eNovation Chemicals LLC
D624725-1G
5-bromo-1-methyl-1H-1,2,3-benzotriazole
944718-31-4 95%
1g
$170 2024-07-21
abcr
AB442118-250 mg
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole, 95%; .
944718-31-4 95%
250MG
€284.50 2023-07-18
Chemenu
CM158928-5g
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
944718-31-4 97%
5g
$1290 2021-06-08

5-bromo-1-methyl-1H-1,2,3-benzotriazole Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  15 min, cooled; rt; 48 h, rt
Référence
Substituted quinoxaline derivatives as PFKFB3 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 4 h, rt
Référence
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, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction
Référence
Pyrazole derivatives as KDM1A inhibitors for the treatment of disease and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Catalysts: Cobalt diacetate Solvents: Acetonitrile ;  6 - 11 h, rt
Référence
Aerobic Electrochemical Csp3-N Coupling between Aliphatic Carboxylic Acids and N-heterocycles
Chen, Ruonan; Yuan, Hongyan; Wang, Yawen ; Chen, Hongyu ; Zhang, Yanhua, Organometallics, 2023, 42(1), 1-5

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water
Référence
Preparation of propionic acids containing 5-substituted tetrahydroisoquinoline and its application for treating or alleviating inflammatory disease
, China, , ,

Synthetic Routes 6

Conditions de réaction
Référence
Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction
Référence
Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction
Référence
Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  4 h, 0 - 10 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 8
Référence
Preparation of quinoxaline-6-carboxylic acid derivatives as modulators of PAS kinase
, World Intellectual Property Organization, , ,

5-bromo-1-methyl-1H-1,2,3-benzotriazole Raw materials

5-bromo-1-methyl-1H-1,2,3-benzotriazole Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944718-31-4)5-bromo-1-methyl-1H-1,2,3-benzotriazole
A930960
Pureté:99%/99%
Quantité:1g/5g
Prix ($):212.0/1057.0